2-Isocyanato-1-methoxybutane
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Overview
Description
2-Isocyanato-1-methoxybutane: is an organic compound with the molecular formula C6H11NO2 . It is a member of the isocyanate family, which are compounds containing the functional group -N=C=O. Isocyanates are widely used in the production of polyurethanes, which are essential materials in various industries, including automotive, construction, and furniture.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanato-1-methoxybutane can be synthesized through several methods:
Phosgene Method: This traditional method involves the reaction of phosgene with an amine to produce isocyanates. due to the toxicity of phosgene, this method is less favored.
Non-Phosgene Methods: These methods include the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanates.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Isocyanato-1-methoxybutane can undergo nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles to form ureas or carbamates.
Addition Reactions: It can also participate in addition reactions with alcohols to form urethanes.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in reactions with this compound.
Catalysts: Metal catalysts, particularly zinc, are used to enhance the yield of isocyanates in non-phosgene methods.
Major Products:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Scientific Research Applications
2-Isocyanato-1-methoxybutane has several applications in scientific research:
Polyurethane Production: It is used as a building block in the synthesis of polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
Biomass-Based Isocyanates: Research is being conducted to produce isocyanates from biomass to create more sustainable polyurethanes.
Protective Coatings: Due to its reactivity, it is used in the formulation of protective coatings that require high durability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Isocyanato-1-methoxybutane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. This reaction forms stable urea or urethane linkages, which are essential in the formation of polyurethanes .
Comparison with Similar Compounds
1-Methoxybutane: Similar in structure but lacks the isocyanate group, making it less reactive in forming polyurethanes.
2-Heptyne: An alkyne that also lacks the isocyanate group.
Uniqueness: 2-Isocyanato-1-methoxybutane is unique due to its isocyanate group, which imparts high reactivity and versatility in forming various polymers and coatings. This makes it a valuable compound in the production of polyurethanes and other industrial applications .
Properties
IUPAC Name |
2-isocyanato-1-methoxybutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-6(4-9-2)7-5-8/h6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJUKCDKRZHZDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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